Cas no 81-08-3 (2-Sulfobenzoic anhydride)

2-Sulfobenzoic anhydride structure
2-Sulfobenzoic anhydride structure
Product name:2-Sulfobenzoic anhydride
CAS No:81-08-3
MF:C7H4O4S
MW:184.169260978699
MDL:MFCD00005879
CID:34233
PubChem ID:65729

2-Sulfobenzoic anhydride Chemical and Physical Properties

Names and Identifiers

    • 3H-Benzo[c][1,2]oxathiol-3-one 1,1-dioxide
    • 2-Sulfobenzoic anhydride
    • 2-Sulphobenzoic anhydride
    • 2,1-Benzoxathiol-3-one-1,1-dioxide
    • 2-Sulfobenzoic Acid Anhydride
    • 1,3-Dihydro-2,1lambda~6~-benzoxathiole-1,1,3-trione
    • 2-Sulfobenzoic acid cyclic anhydride
    • 1,1-dioxo-2,1λ6-benzoxathiol-3-one
    • Sulfobenzoic anhydride
    • o-Sulfobenzoic acid anhydride
    • 3H-2,1-Benzoxathiol-3-one, 1,1-dioxide
    • o-Sulfobenzoic acid, cyclic anhydride
    • 0SWH68IQ5W
    • Benzoic acid, 2-sulfo-, cyclic anhydride
    • 3H-2,1-benzoxathiol-3-one 1,1-dioxide
    • NCYNKWQXFADUOZ-UHFFFAOYSA-N
    • NSC11208
    • 3H-2, 1,1-dioxide
    • benzo[c]1,2-oxathiolene-1,1,3-trione
    • 2
    • 1,3-DIHYDRO-2,1LAMBDA6-BENZOXATHIOLE-1,1,3-TRIONE
    • 3-Oxo-3H-2,1-benzoxathiole 1,1-dioxide
    • 1,1-dioxo-2,1lambda6-benzoxathiol-3-one
    • NSC-49162
    • J-610045
    • 1,1-dioxo-2,1$l^{6}-benzoxathiol-3-one
    • NSC49162
    • D73341
    • EINECS 201-322-6
    • 3H-2,1-Benzoxathiol-3-one, 1,1-dioxide (9CI)
    • MFCD00005879
    • NSC 11208
    • o-Sulfobenzoic acid cyclic anhydride
    • 1,1-dioxobenzo[c]oxathiol-3-one
    • DTXSID4038681
    • 2-SULFOBENZOIC ACID CYCLOANHYDRIDE
    • S-9350
    • SCHEMBL111049
    • o-Sulfobenzoic anhydride
    • BCP26935
    • 2-Sulfobenzoicanhydride
    • 81-08-3
    • CS-0066044
    • 2-sulfobenzoesyreanhydrid
    • FT-0613416
    • 2-Sulfobenzoic acid cyclic anhydride, technical grade, 90%
    • 3H-2,1lambda6-benzoxathiole-1,1,3-trione
    • Benzoic acid, o-sulfo-, cyclic anhydride
    • EN300-18015
    • Q27037740
    • Sulfobenzoicanhydride
    • FS-4037
    • BENZOIC ACID,2-SULFO,ANHYDRIDE
    • NSC-11208
    • InChI=1/C7H4O4S/c8-7-5-3-1-2-4-6(5)12(9,10)11-7/h1-4
    • C7-H4-O4-S
    • UNII-0SWH68IQ5W
    • AC-18348
    • F0777-0781
    • C7H4O4S
    • AKOS000121535
    • NS00038106
    • Benzoic acid, o-sulfo-, cyclic anhydride (6CI, 7CI, 8CI)
    • 1,3-Dihydro-2,1λ6-benzoxathiole-1,1,3-trione
    • NSC 49162
    • MDL: MFCD00005879
    • Inchi: 1S/C7H4O4S/c8-7-5-3-1-2-4-6(5)12(9,10)11-7/h1-4H
    • InChI Key: NCYNKWQXFADUOZ-UHFFFAOYSA-N
    • SMILES: O=C1C2C(=CC=CC=2)S(=O)(=O)O1
    • BRN: 139893

Computed Properties

  • Exact Mass: 183.98300
  • Monoisotopic Mass: 183.983
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 300
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 68.8
  • Surface Charge: 0
  • XLogP3: 1

Experimental Properties

  • Color/Form: Uncertain.
  • Density: 1.6114 (rough estimate)
  • Melting Point: 123.0 to 128.0 deg-C
  • Boiling Point: 184-186 °C/18 mmHg(lit.)
  • Flash Point: 184-186°C/18mm
  • Refractive Index: 1.6290 (estimate)
  • PSA: 68.82000
  • LogP: 1.62650
  • Sensitiveness: Moisture Sensitive
  • Solubility: Uncertain.

2-Sulfobenzoic anhydride Security Information

2-Sulfobenzoic anhydride Customs Data

  • HS CODE:29163900
  • Customs Data:

    China Customs Code:

    29163900

2-Sulfobenzoic anhydride PricePrice >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-18015-0.05g
3H-2,1lambda6-benzoxathiole-1,1,3-trione
81-08-3 95.0%
0.05g
$19.0 2025-02-20
SHENG KE LU SI SHENG WU JI SHU
sc-206053-25 g
2-Sulfobenzoic acid cyclic anhydride,
81-08-3
25g
¥647.00 2023-07-11
Life Chemicals
F0777-0781-2.5g
2-Sulfobenzoic anhydride
81-08-3 95%+
2.5g
$40.0 2023-09-07
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A13314-500g
2-Sulfobenzoic anhydride, 94%
81-08-3 94%
500g
532.00 2021-05-24
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A13314-100g
2-Sulfobenzoic anhydride, 94%
81-08-3 94%
100g
140.00 2021-05-24
SHANG HAI XIAN DING Biotechnology Co., Ltd.
MA204-100g
2-Sulfobenzoic anhydride
81-08-3 97.0%(T)
100g
¥1332.0 2022-06-10
TRC
S689188-5g
2-Sulfobenzoic Anhydride
81-08-3
5g
$ 58.00 2023-09-06
Fluorochem
046968-1g
2-Sulfobenzoic acid cyclic anhydride
81-08-3 95%
1g
£10.00 2022-03-01
Enamine
EN300-18015-1.0g
3H-2,1lambda6-benzoxathiole-1,1,3-trione
81-08-3 95.0%
1.0g
$26.0 2025-02-20
Enamine
EN300-18015-2.5g
3H-2,1lambda6-benzoxathiole-1,1,3-trione
81-08-3 95.0%
2.5g
$48.0 2025-02-20

2-Sulfobenzoic anhydride Production Method

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Benzene
Reference
o-Sulfobenzoic anhydride
Clarke, H. T.; et al, Organic Syntheses, 1929, 9, 80-2

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Toluene ;  30 min, rt; rt → reflux; 6 h, reflux
Reference
Synthesis of a few cyclothiadiazanones and aminosulfonyl benzamides from saccharin
Venkata Ramana, P.; et al, Journal of Sulfur Chemistry, 2010, 31(1), 71-81

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Thionyl chloride
Reference
Development of a Scalable Process for CI-1034, an Endothelin Antagonist
Jacks, Thomas E.; et al, Organic Process Research & Development, 2004, 8(2), 201-212

Synthetic Circuit 4

Reaction Conditions
1.1 Catalysts: Sulfuric acid ;  32 s
Reference
Solvent-free one-pot synthesis of sulfonephthaleins from saccharin and phenols
Tillu, V. H.; et al, Synthetic Communications, 2012, 42(8), 1101-1107

2-Sulfobenzoic anhydride Raw materials

2-Sulfobenzoic anhydride Preparation Products

2-Sulfobenzoic anhydride Related Literature

Additional information on 2-Sulfobenzoic anhydride

Comprehensive Guide to 2-Sulfobenzoic Anhydride (CAS No. 81-08-3): Properties, Applications, and Industry Insights

2-Sulfobenzoic anhydride (CAS No. 81-08-3), a specialized organic compound, has garnered significant attention in industrial and research applications due to its unique chemical properties. This white crystalline solid, classified as a sulfonated aromatic anhydride, serves as a versatile intermediate in synthetic chemistry. Its molecular structure combines a benzoic acid backbone with a sulfonic acid group, enabling reactions that are critical for producing dyes, pharmaceuticals, and advanced materials.

Recent trends in green chemistry and sustainable synthesis have amplified interest in 2-sulfobenzoic acid derivatives. Researchers are exploring its role in catalytic processes and biodegradable material design, aligning with global demands for eco-friendly alternatives. The compound’s compatibility with water-soluble formulations also makes it valuable in aqueous-phase reactions, a hotspot in modern organic synthesis.

From a commercial perspective, CAS 81-08-3 is frequently searched alongside terms like "high-purity sulfobenzoic anhydride suppliers" and "anhydride coupling reagent applications." Analytical techniques such as HPLC and NMR spectroscopy are commonly employed to verify its purity, a critical factor for pharmaceutical-grade use. Industry reports highlight its growing adoption in polyimide resin production, where thermal stability and solubility are paramount.

Safety and handling of 2-sulfobenzoic anhydride follow standard laboratory protocols. While not classified as hazardous under normal conditions, proper storage in moisture-free environments is essential to prevent hydrolysis. This aligns with frequently asked questions like "How to stabilize sulfonated anhydrides?"—a topic widely discussed in chemical forums.

Innovative applications continue to emerge, particularly in electronic materials and specialty coatings. The compound’s ability to modify surface properties has led to patented technologies in flexible electronics. Furthermore, its sulfonate group’s ionic characteristics are leveraged in ion-exchange membranes for energy storage devices, addressing the surge in renewable energy-related searches.

For manufacturers, optimizing the synthesis of 81-08-3 remains a key focus. Recent publications detail improved yields via continuous flow chemistry, reducing waste generation. Environmental regulations have also driven interest in bio-based precursors for sulfonated compounds, though 2-sulfobenzoic anhydride currently relies on conventional petrochemical routes.

In academic circles, the compound’s mechanism in Friedel-Crafts acylation and peptide modification is extensively studied. Its dual reactivity (anhydride and sulfonate) enables selective transformations, making it a staple in multistep organic synthesis tutorials. This educational demand correlates with search queries like "anhydride reactivity comparison" and "sulfonation impact on electrophilicity."

Market analysts project steady growth for sulfobenzoic anhydride derivatives, particularly in Asia-Pacific regions where specialty chemical production is expanding. Quality benchmarks, such as ≥99% assay purity, dominate procurement specifications, reflecting stringent industry standards. Collaborative R&D efforts are further unlocking potential in nanomaterial functionalization and drug conjugate synthesis.

To conclude, 2-Sulfobenzoic anhydride (CAS 81-08-3) exemplifies how niche chemicals can drive innovation across disciplines. Its intersection with sustainability goals, material science advancements, and precision manufacturing ensures its relevance in evolving industrial landscapes. Future developments may explore its integration with AI-assisted molecular design platforms, another rapidly growing search trend in chemical sciences.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:81-08-3)2-Sulfobenzoic anhydride
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(CAS:81-08-3)2-Sulfobenzoic anhydride
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